molecular formula C22H22N6O2 B2791672 3-(3-methoxyphenyl)-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034350-26-8

3-(3-methoxyphenyl)-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2791672
CAS RN: 2034350-26-8
M. Wt: 402.458
InChI Key: BMDVIMPQWWOSPY-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are used in the design of a wide range of drugs .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a pyridinyl group attached to the nitrogen of the pyrazole ring through a methyl group .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Generally, pyrazole derivatives have good stability and moderate polarity .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The boronic ester analogs of this compound can be utilized in Suzuki–Miyaura coupling reactions. This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are core structures in many drugs and organic materials .

Protodeboronation Studies

Protodeboronation refers to the removal of a boron group from boronic esters. This compound, when converted into its boronic ester form, could be studied for protodeboronation reactions. Such reactions are significant for understanding the stability of boronic esters in different conditions, which is essential for the storage and handling of these sensitive compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and developing efficient methods for its synthesis .

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-27-17(11-19(25-27)16-7-5-9-23-13-16)14-24-22(29)21-12-20(26-28(21)2)15-6-4-8-18(10-15)30-3/h4-13H,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDVIMPQWWOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

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